5-Bromo-3-chloro-6-methylpyridin-2-amine
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Overview
Description
5-Bromo-3-chloro-6-methylpyridin-2-amine: is a heterocyclic organic compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-6-methylpyridin-2-amine typically involves the halogenation of 6-methylpyridin-2-amine. One common method is the bromination of 6-methylpyridin-2-amine using bromine in the presence of a suitable catalyst, followed by chlorination using a chlorinating agent such as thionyl chloride . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-chloro-6-methylpyridin-2-amine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Substitution Products: Azides, nitriles, and substituted amines.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced amine derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-3-chloro-6-methylpyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology and Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: The compound is also utilized in the production of advanced materials, such as liquid crystals and organic semiconductors. Its unique structural features contribute to the development of materials with desirable electronic and optical properties .
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-6-methylpyridin-2-amine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death . In anticancer research, its derivatives may interfere with signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Chloro-2-methylpyridin-3-amine
- 6-Bromo-3-chloropyridin-2-amine
Comparison: Compared to its analogs, 5-Bromo-3-chloro-6-methylpyridin-2-amine exhibits unique reactivity due to the presence of both bromine and chlorine substituents. This dual halogenation allows for selective functionalization and the formation of diverse derivatives. Additionally, the methyl group at the 6-position enhances the compound’s stability and influences its electronic properties, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-bromo-3-chloro-6-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMWZICFXKOGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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